Chemical properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde
Chemical properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde
An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde
Abstract
Substituted salicylaldehydes are a cornerstone class of intermediates in synthetic organic chemistry, providing a versatile scaffold for constructing complex molecular architectures. This technical guide focuses on 4-Bromo-2-hydroxy-6-methoxybenzaldehyde, a member of this family whose specific substitution pattern imparts a unique combination of steric and electronic properties. Due to the limited direct experimental literature on this precise isomer, this document provides a comprehensive profile by integrating established principles of organic chemistry with comparative data from closely related analogues. We will explore its predicted physicochemical and spectroscopic properties, propose a logical synthetic pathway, analyze its chemical reactivity, and discuss its potential applications for researchers in drug discovery and materials science.
Molecular Structure and Core Physicochemical Properties
4-Bromo-2-hydroxy-6-methoxybenzaldehyde is an aromatic aldehyde featuring three distinct functional groups on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a bromine atom (-Br). The relative positioning of these groups—particularly the ortho-hydroxyl and ortho-methoxy groups flanking the aldehyde—creates a sterically hindered and electronically rich environment that dictates its chemical behavior.
Caption: Chemical structure of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.
Predicted Physicochemical Data
The following table summarizes the predicted and calculated properties of the molecule. These values are extrapolated from known data of its isomers and foundational chemical principles.
| Property | Value | Source/Basis |
| IUPAC Name | 4-Bromo-2-hydroxy-6-methoxybenzaldehyde | Nomenclature Rules |
| Molecular Formula | C₈H₇BrO₃ | Calculated |
| Molecular Weight | 231.04 g/mol | Calculated |
| Physical State | Predicted: White to off-white crystalline solid | Analogy to isomers |
| Melting Point | Predicted: 100-120 °C | Analogy to isomers[1] |
| Solubility | Predicted: Soluble in DMSO, ethanol; Insoluble in water | Analogy to isomers[2] |
| CAS Number | Not assigned | Database Search |
Spectroscopic Profile (Predicted)
The unique electronic environment of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde gives rise to a predictable spectroscopic signature.
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¹H NMR: The two aromatic protons would appear as distinct doublets in the aromatic region (δ 6.5-7.5 ppm). The aldehyde proton (-CHO) would be a singlet significantly downfield (δ 9.5-10.5 ppm). The phenolic hydroxyl proton (-OH) would present as a broad singlet, while the methoxy protons (-OCH₃) would be a sharp singlet around δ 3.8-4.0 ppm.
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¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons attached to the oxygen atoms (-C-OH, -C-OCH₃) would be in the 150-165 ppm range, while the carbon bonded to bromine (-C-Br) would be found further upfield.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch (around 3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (around 1650-1670 cm⁻¹), C-O stretches for the ether and phenol (1200-1300 cm⁻¹), and aromatic C=C bending vibrations (1450-1600 cm⁻¹).
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Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Chemical Reactivity
The reactivity of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde is governed by the interplay of its three functional groups.
Proposed Synthetic Pathway
A plausible synthesis would start from 2-hydroxy-6-methoxybenzaldehyde. The key step is regioselective bromination. Both the hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. The position para to the hydroxyl group (C4) is activated, making it the most likely site for electrophilic substitution.
Caption: Proposed synthetic workflow for 4-Bromo-2-hydroxy-6-methoxybenzaldehyde.
Key Reaction Pathways
The molecule's functional groups provide multiple avenues for chemical transformation.
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Reactions of the Aldehyde Group: The aldehyde functionality is a prime site for nucleophilic attack. It can be:
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Oxidized to the corresponding carboxylic acid (4-bromo-2-hydroxy-6-methoxybenzoic acid) using mild oxidizing agents like potassium permanganate or Jones reagent.
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Reduced to a primary alcohol (4-bromo-2-hydroxy-6-methoxybenzyl alcohol) using reducing agents such as sodium borohydride (NaBH₄).
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Undergo condensation reactions , such as the Wittig reaction to form alkenes or the Claisen-Schmidt condensation to form chalcones.[3]
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Reactions of the Phenolic Hydroxyl Group:
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Acidity: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. The presence of the electron-withdrawing bromine atom at the para position is expected to increase its acidity (lower pKa) compared to the non-brominated parent compound.[4]
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Etherification: The hydroxyl group can be alkylated (e.g., using methyl iodide in the presence of a base) to form a dimethoxy derivative, 4-bromo-2,6-dimethoxybenzaldehyde.[5]
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Electrophilic Aromatic Substitution: The benzene ring is highly activated by the two oxygen-containing substituents. However, it is also sterically crowded. Further electrophilic substitution (e.g., nitration, acylation) would be challenging but, if successful, would likely be directed to the C5 position, which is ortho to the hydroxyl group and para to the methoxy group.
Caption: Key reactivity pathways of the target molecule.
Applications in Research and Drug Development
While specific applications for this isomer are not documented, the general class of brominated hydroxybenzaldehydes serves as crucial intermediates in several high-value areas:
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Pharmaceutical Synthesis: This scaffold is a building block for more complex molecules. For instance, related bromobenzaldehyde derivatives are used in the synthesis of compounds with potential anticancer and antihypertensive activities.[2][6] The bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Stille coupling) to introduce new carbon-carbon bonds.
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Agrochemicals and Dyestuffs: Substituted benzaldehydes are precursors in the synthesis of various dyes and agrochemicals.[7]
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Anti-inflammatory Research: Phenolic compounds, including derivatives of vanillin (a related structure), are known to possess anti-inflammatory properties by modulating signaling pathways like NF-κB and MAPK.[8] The unique substitution of 4-Bromo-2-hydroxy-6-methoxybenzaldehyde makes it an interesting candidate for biological screening.
Exemplary Experimental Protocol: Oxidation to Carboxylic Acid
This protocol details a standard, reliable method for converting the aldehyde to a carboxylic acid, a common step in synthetic workflows.
Objective: To synthesize 4-Bromo-2-hydroxy-6-methoxybenzoic acid.
Materials:
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4-Bromo-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)
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Potassium permanganate (KMnO₄) (2.0 eq)
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Acetone
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Distilled water
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Sodium bisulfite (NaHSO₃)
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Hydrochloric acid (3M HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 4-Bromo-2-hydroxy-6-methoxybenzaldehyde in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
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Add distilled water to the flask until the solution becomes slightly turbid, then add a few drops of acetone to redissolve the precipitate.
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Cool the mixture in an ice bath to 0-5 °C.
-
Prepare a solution of potassium permanganate in distilled water and add it dropwise to the stirred aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite dropwise until the brown MnO₂ precipitate dissolves, and the solution becomes colorless.
-
Acidify the clear solution to pH 1-2 with 3M HCl. A white precipitate of the carboxylic acid product should form.
-
Extract the mixture three times with ethyl acetate.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-Bromo-2-hydroxy-6-methoxybenzoic acid.
Safety and Handling
Based on safety data for structurally similar compounds, 4-Bromo-2-hydroxy-6-methoxybenzaldehyde should be handled with care.[9]
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Hazards: Likely to cause skin and serious eye irritation. May be harmful if swallowed.[10]
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Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
4-Bromo-2-hydroxy-6-methoxybenzaldehyde represents a molecule with significant synthetic potential, characterized by a unique interplay of steric and electronic effects. While direct experimental data remains to be published, its chemical properties and reactivity can be confidently predicted through the lens of fundamental organic chemistry principles and by comparison with its isomers. Its aldehyde, hydroxyl, and bromo functionalities offer multiple handles for derivatization, positioning it as a valuable building block for creating novel compounds in medicinal chemistry, materials science, and other areas of chemical research. Further experimental investigation is warranted to validate these predictions and fully unlock the potential of this versatile intermediate.
References
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Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]
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MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
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University of Central Florida. (n.d.). CHAPTER 8 - REACTION EXAMPLES. Retrieved from [Link]
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American Elements. (n.d.). 4-Bromo-2,6-dimethoxybenzaldehyde. Retrieved from [Link]
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